9H-Carbazole, 9-(1-propoxyethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9H-Carbazole, 9-(1-propoxyethyl)- is a derivative of carbazole, a nitrogen-containing aromatic heterocyclic compound. Carbazole and its derivatives are known for their excellent optoelectronic properties, high charge carrier mobility, and good environmental stability . These properties make them valuable in various scientific and industrial applications, including organic electronics, pharmaceuticals, and materials science.
Preparation Methods
The synthesis of 9H-Carbazole, 9-(1-propoxyethyl)- typically involves the functionalization of the carbazole core. One common synthetic route includes the alkylation of carbazole with 1-bromo-1-propoxyethane under basic conditions. The reaction is usually carried out in the presence of a strong base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
9H-Carbazole, 9-(1-propoxyethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the carbazole ring.
Major products formed from these reactions include hydroxylated carbazoles, amine derivatives, and various substituted carbazoles, depending on the reagents and conditions used.
Scientific Research Applications
9H-Carbazole, 9-(1-propoxyethyl)- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 9H-Carbazole, 9-(1-propoxyethyl)- involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound can inhibit enzyme activity by binding to the active site or allosteric sites of the enzyme . This inhibition can lead to various therapeutic effects, such as anti-inflammatory or anticancer activities. The exact molecular targets and pathways depend on the specific derivative and its intended application.
Comparison with Similar Compounds
9H-Carbazole, 9-(1-propoxyethyl)- can be compared with other carbazole derivatives such as 9H-carbazole-3-carboxaldehyde and 9H-carbazole-9-ethanol. While all these compounds share the carbazole core, their unique substituents confer different properties and applications . For example:
9H-carbazole-3-carboxaldehyde: Known for its use in organic synthesis and as an intermediate in the production of dyes and pigments.
9H-carbazole-9-ethanol: Utilized in the development of pharmaceuticals and as a precursor for other bioactive compounds.
The uniqueness of 9H-Carbazole, 9-(1-propoxyethyl)- lies in its specific propoxyethyl substituent, which enhances its solubility and reactivity, making it suitable for specialized applications in organic electronics and medicinal chemistry .
Properties
CAS No. |
10523-10-1 |
---|---|
Molecular Formula |
C17H19NO |
Molecular Weight |
253.34 g/mol |
IUPAC Name |
9-(1-propoxyethyl)carbazole |
InChI |
InChI=1S/C17H19NO/c1-3-12-19-13(2)18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,13H,3,12H2,1-2H3 |
InChI Key |
ZOQBRLFVNBWQRS-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(C)N1C2=CC=CC=C2C3=CC=CC=C31 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.